
(3-methylpiperidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
(3-methylpiperidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a piperidine ring, a tetrazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylpiperidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Piperidine: The final step involves coupling the tetrazole derivative with 3-methylpiperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions may target the tetrazole ring or the phenyl group.
Substitution: The trifluoromethyl group and the piperidine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-methylpiperidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (3-methylpiperidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
(3-methylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: Lacks the trifluoromethyl group, which may affect its reactivity and pharmacological properties.
(3-methylpiperidin-1-yl)(2-(4-methylphenyl)-2H-tetrazol-5-yl)methanone: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical behavior.
Uniqueness
The presence of the trifluoromethyl group in (3-methylpiperidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical and physical properties, such as its stability, reactivity, and biological activity.
Biological Activity
The compound (3-methylpiperidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for the compound is C15H16F3N5, and it features a piperidine ring substituted with a trifluoromethylphenyl group and a tetrazole moiety. The structural representation can be summarized as follows:
Antitumor Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antitumor properties. Specifically, tetrazole-based compounds have shown inhibitory activity against key oncogenic pathways, including BRAF(V600E) and EGFR, which are critical in various cancers . For instance, the incorporation of the tetrazole moiety in drug design has been linked to enhanced anticancer efficacy.
Anti-inflammatory Effects
Compounds containing piperidine and tetrazole structures have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Properties
The biological activity of similar piperidine derivatives has been explored in antimicrobial research. Studies have shown that these compounds can exhibit potent antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the structure can influence its binding affinity and selectivity towards biological targets. For example:
- The presence of trifluoromethyl groups has been associated with increased lipophilicity, enhancing membrane permeability.
- Variations in the piperidine substituents can affect receptor interactions, leading to altered pharmacological profiles.
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of various tetrazole derivatives, including those structurally related to our compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The results indicated that modifications to the tetrazole ring could enhance selectivity against cancer cell lines while minimizing toxicity to normal cells.
- Inflammatory Models : In animal models of inflammation, compounds similar to this compound showed promising results in reducing markers of inflammation, such as TNF-alpha and IL-6 levels.
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-3-2-8-22(9-10)14(24)13-19-21-23(20-13)12-6-4-11(5-7-12)15(16,17)18/h4-7,10H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZZDDGXVPBENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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